molecular formula C16H23NO4 B8532918 tert-butyl N-[4-(3-methoxyphenyl)-4-oxobutyl]carbamate

tert-butyl N-[4-(3-methoxyphenyl)-4-oxobutyl]carbamate

Cat. No.: B8532918
M. Wt: 293.36 g/mol
InChI Key: HVPVJHGJWHZHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[4-(3-methoxyphenyl)-4-oxobutyl]carbamate is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl N-[4-(3-methoxyphenyl)-4-oxobutyl]carbamate

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-10-6-9-14(18)12-7-5-8-13(11-12)20-4/h5,7-8,11H,6,9-10H2,1-4H3,(H,17,19)

InChI Key

HVPVJHGJWHZHCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 3-methoxyphenylmagnesium bromide (1.0 M in tetrahydrofuran, 91.0 mL, 91.0 mmol) dropwise to 1-(tert-butoxycarbonyl)-2-pyrrolidinone (11.9 mL, 70.0 mmol) in tetrahydrofuran (230 mL) at −40° C. After stirring at −40° C. for one hour, warm to 0° C. for 2 h before quenching with 2 M hydrochloric acid (70 mL). Dilute with methylene chloride (250 mL), separate the layers, and extract the aqueous layer with methylene chloride (2×200 mL). Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the title compound (23.20 g, >100%). MS (APCI+): 194 [C16H23NO4—C5H8O2+H]+; 1H NMR (300 MHz, CDCl3): δ 7.55-7.47 (m, 2H), 7.39-7.33 (m, 1H), 7.12-7.08 (m, 1H), 4.66 (bs, 1H), 3.85 (s, 3H), 3.29-3.18 (m, 2H), 3.01 (t, J=7.1 Hz, 2H), 1.93 (quintet, J=7.0 Hz, 2H), 1.42 (s, 9H).
Name
3-methoxyphenylmagnesium bromide
Quantity
91 mL
Type
reactant
Reaction Step One
Quantity
11.9 mL
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Yield
100%

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